4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Description
4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 3-chlorophenyl group at position 4, a 4-methoxyphenylmethyl group at position 2, and a methyl group at position 3. The presence of electron-withdrawing (chlorophenyl) and electron-donating (methoxyphenyl) groups influences its electronic profile, solubility, and interactions with biological targets.
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-6-8-16(23-2)9-7-13)17(22)21(12)15-5-3-4-14(18)10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCHVJNTYVCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, methoxybenzyl, and methyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate steps to protect functional groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) is essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), solvents (e.g., ethanol, methanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, including Mycobacterium tuberculosis, where it demonstrated promising inhibitory effects. Studies have shown that modifications in the triazole scaffold can enhance activity against resistant strains of bacteria .
Anticancer Activity
The triazole moiety has been linked to anticancer properties. In vitro studies have reported that compounds similar to 4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one can inhibit cancer cell proliferation. For instance, a related compound exhibited significant cytotoxicity against several cancer cell lines, suggesting that the triazole structure may play a crucial role in enhancing anticancer activity .
Anticonvulsant Effects
Some studies have evaluated the anticonvulsant properties of triazole derivatives. The compound's structural features may contribute to its effectiveness in models of induced seizures, indicating its potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug design. The presence of specific substituents on the triazole ring influences the compound's efficacy and selectivity. For instance:
- The chlorophenyl group enhances lipophilicity and may improve membrane permeability.
- The methoxyphenyl substituent is associated with increased biological activity against certain pathogens .
Case Study 1: Antimicrobial Testing
In a study published by Alcaraz et al., various triazole derivatives were synthesized and tested for their activity against M. tuberculosis. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a new therapeutic agent .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | 12.5 | M. tuberculosis |
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a series of triazole derivatives were evaluated for their cytotoxic effects on human cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa |
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazolone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazolone Derivatives
Key Observations:
- Methoxy vs. Sulfanyl Groups: The 4-methoxyphenylmethyl group in the target compound improves solubility compared to sulfanyl-containing derivatives (e.g., ), which exhibit higher lipophilicity and membrane permeability but may incur toxicity risks .
- Methyl Group Influence: The methyl group at position 5 contributes to steric stabilization, a feature shared with , which uses a cyclopropylmethyl group for enhanced metabolic stability .
Pharmacological Considerations
- Drug Likeness: The target compound’s ClogP (calculated partition coefficient) is expected to be lower than sulfanyl-containing analogs (e.g., ), balancing solubility and permeability.
- Toxicity: Absence of reactive sulfanyl groups may reduce hepatotoxicity risks compared to , aligning with safer profiles observed in methoxy-substituted drugs like posaconazole (a triazole antifungal) .
Biological Activity
4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula: C22H19ClN4O4
- Molecular Weight: 438.9 g/mol
- CAS Number: 921574-12-1
Structure
The compound features a triazole ring, which is known for its stability and ability to interact with biological targets through hydrogen bonding and dipole interactions.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 15.0 |
| Compound B | IGR39 (Melanoma) | 12.5 |
| Compound C | Panc-1 (Pancreatic Cancer) | 20.0 |
Studies indicate that triazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. Research has demonstrated that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that triazole derivatives could serve as effective antimicrobial agents .
The mechanism by which triazoles exert their biological effects often involves interaction with specific enzymes or receptors. For instance, the inhibition of enzymes involved in DNA synthesis or cell wall formation has been noted in various studies. The polar nature of the triazole ring enhances solubility and binding affinity to target sites, contributing to its pharmacological profile .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties against MDA-MB-231 and IGR39 cell lines. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating superior efficacy .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of triazole derivatives against Mycobacterium tuberculosis. Compounds were screened for their MIC values using the microplate alamar blue assay (MABA), revealing several candidates with potent activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
